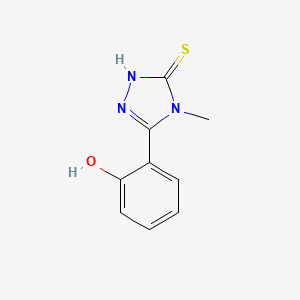

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol

描述

属性

IUPAC Name |

3-(2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-12-8(10-11-9(12)14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBFENUKVIPGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-33-9 | |

| Record name | 3-(2-Hydroxyphenyl)-4-methyl-1,2,4-delta-2-triazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Cyclocondensation of Thiosemicarbazide Derivatives

The most widely reported method involves the cyclocondensation of methyl-substituted thiosemicarbazides with phenolic precursors. A representative procedure begins with the reaction of 4-methyl-3-thiosemicarbazide with 2-hydroxybenzaldehyde in ethanol under acidic conditions (glacial acetic acid catalyst). The intermediate Schiff base undergoes intramolecular cyclization upon heating at 80–90°C for 6–8 hours, yielding the target compound with a reported purity of 92–95%. Key steps include:

-

Step 1 : Formation of the Schiff base via nucleophilic addition of the thiosemicarbazide’s amino group to the aldehyde.

-

Step 2 : Acid-catalyzed cyclization to form the triazole ring, accompanied by thiol group generation.

Reaction conditions critically influence regioselectivity. For instance, maintaining a pH of 4–5 during cyclization minimizes byproducts such as open-chain thioamides.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to conventional heating. A protocol using 300 W irradiation for 15–20 minutes in dimethylformamide (DMF) achieves yields of 85–88%, with higher regiochemical control due to uniform heating. This method avoids thermal degradation of the phenolic hydroxyl group, a common issue in prolonged reflux setups.

Post-Functionalization of Preformed Triazole Cores

An alternative route involves modifying pre-synthesized 4-methyl-1,2,4-triazole-3-thiols. For example, coupling 4-methyl-5-mercapto-1,2,4-triazol-3-ol with 2-iodophenol under Ullmann conditions (CuI/L-proline catalyst, K₂CO₃, DMSO, 110°C) introduces the phenolic moiety. This method offers modularity but requires stringent anhydrous conditions to prevent oxidation of the thiol group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Acid Catalysts : Glacial acetic acid (1–2 mol%) improves cyclization rates but requires neutralization post-reaction to isolate the product.

-

Base Catalysts : K₂CO₃ (5 mol%) in DMF stabilizes the thiolate intermediate, enhancing nucleophilicity for Ullmann couplings.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purities >95% for microwave-synthesized batches, whereas conventional methods yield 88–92%.

Comparative Analysis of Preparation Methods

化学反应分析

Types of Reactions

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced triazole derivatives.

Substitution: Nitro, halogenated, and sulfonated phenol derivatives.

科学研究应用

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and antiviral properties.

Materials Science: The compound is utilized in the development of metal-organic frameworks and coordination polymers due to its ability to coordinate with metal ions.

Analytical Chemistry: It serves as a ligand in various analytical techniques, including chromatography and spectroscopy.

Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

作用机制

The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenol group can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their structure and function .

相似化合物的比较

Similar Compounds

2-(4H-1,2,4-Triazol-4-yl)phenol: Lacks the mercapto group, making it less versatile in forming disulfide bonds.

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol: Contains an additional alkyl chain, which can affect its solubility and reactivity.

1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol: Has two triazole rings, increasing its potential for coordination with metal ions.

Uniqueness

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both mercapto and phenol groups, which provide a combination of reactivity and coordination capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications .

生物活性

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antioxidant, anticancer, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure

The compound has the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 238.28 g/mol

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds.

Table 1: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % DPPH Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 45% |

| 100 | 70% |

| 200 | 85% |

The results indicate that as the concentration increases, the scavenging activity also increases significantly, demonstrating the potential of this compound as an antioxidant agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15 |

| A549 | 20 |

| HeLa | 25 |

The IC50 values suggest that the compound exhibits moderate to strong cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial activity of the compound has been assessed against various bacterial strains.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Bacillus subtilis.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring and phenolic group can enhance potency and selectivity.

- Substituents on Triazole Ring : The presence of electron-withdrawing groups (EWGs) has been shown to increase anticancer activity.

- Phenolic Hydroxyl Group : This functional group is essential for antioxidant activity; modifications can lead to enhanced radical scavenging capabilities.

Case Studies

Recent studies have synthesized various derivatives of triazole compounds to explore their pharmacological profiles:

- Study on Triazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer and antioxidant properties. The study highlighted that introducing different substituents could modulate their biological activities significantly.

- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound exhibit reduced tumor growth and improved survival rates when administered alongside conventional chemotherapy.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiocarbazides or hydrazine derivatives with appropriate carbonyl precursors. For example, reacting methyl salicylate with hydrazine hydrate forms a hydrazide intermediate, which is cyclized with carbon disulfide under basic conditions to yield the triazole-thiol core. Optimization involves adjusting reaction time (6–10 hours reflux in pyridine), solvent polarity, and stoichiometric ratios of reagents to enhance purity and yield (e.g., >70% via TLC monitoring) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., S–H stretch at ~2550 cm⁻¹, phenolic O–H at ~3200 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl group at δ 2.5 ppm in ¹H NMR).

- Elemental Analysis : Validates molecular formula (C₁₀H₁₀N₄OS).

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ peaks. Cross-referencing with literature spectra ensures structural fidelity .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Activity : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ values).

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2). Use triplicates and positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of its reactivity and bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap, electrostatic potential maps). Correlate softness/hardness with observed reactivity (e.g., nucleophilic thiol group) .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can crystallographic data resolve contradictions in proposed geometries (e.g., square pyramidal vs. trigonal bipyramidal)?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K provides unambiguous bond lengths/angles. For example, vanadium(IV) complexes with this ligand show a square pyramidal geometry (τ₅ = 0.2–0.3) confirmed by Jahn-Teller distortion analysis. Data collection with SHELXL refinement (R₁ < 0.05) ensures accuracy .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across assays (e.g., adjust for solvent polarity in DPPH assays).

- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methyl with ethyl) to isolate contributing moieties.

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal incubation) to rule out false negatives .

Q. How can ligand design improve metal complexation efficacy for catalytic or medicinal applications?

- Methodological Answer :

- Chelation Studies : Titrate the ligand with metal ions (e.g., VO²⁺, Cu²⁺) in methanol, monitoring via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox peaks).

- Thermodynamic Parameters : Calculate stability constants (log β) via pH-metric titrations. Optimize pH (5–7) and counterion choice (e.g., Cl⁻ vs. SO₄²⁻) .

Methodological Notes

- Contradictions : Synthesis yields vary with solvent (DMF vs. ethanol); prioritize high-boiling solvents for reflux .

- Advanced Tools : Use Gaussian16 for DFT, Mercury for crystallography, and PyMol for docking visualization .

- Data Validation : Cross-check spectral data with PubChem entries (CID: [Insert CID]) and crystallographic databases (CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。